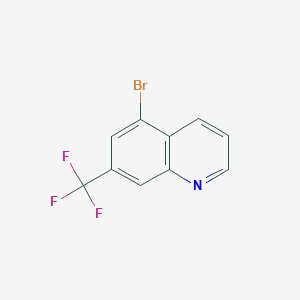

5-Bromo-7-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-4-6(10(12,13)14)5-9-7(8)2-1-3-15-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJNYPTZDZADOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Br)C(F)(F)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738963 | |

| Record name | 5-Bromo-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239462-77-1 | |

| Record name | 5-Bromo-7-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239462-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 7 Trifluoromethyl Quinoline and Its Structural Analogues

Precursor Synthesis Strategies for Halogenated and Trifluoromethylated Aromatic Amines

The foundation for synthesizing complex quinolines lies in the efficient preparation of appropriately substituted aniline (B41778) precursors. These precursors must contain the necessary halogen and trifluoromethyl groups at specific positions to ensure the correct final product.

Synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)aniline (B8061489) and Related Compounds

A crucial intermediate for certain quinoline (B57606) syntheses is 2-methyl-3-(trifluoromethyl)aniline. One documented pathway starts from the readily available 3-trifluoromethylaniline. dcu.ie This multi-step process involves:

Conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene.

Directed methylation to form pivalylamino-2-methyl-3-trifluoromethylbenzene.

Hydrolysis to yield the final product, 2-methyl-3-trifluoromethylaniline. dcu.ie

Another approach begins with 2-chloro-3-trifluoromethylaniline, which is transformed into 2-methyl-3-trifluoromethylaniline through a process that avoids toxic reagents and aims for high purity. google.com A patented method describes a multi-step synthesis starting from tosic acid, proceeding through nitration, bromination, and other transformations to eventually produce 2-methyl-3-trifluoromethylaniline with high yields (93.8-95%). google.com This process involves the hydrogenation of 2-nitro-6-trifluoromethyl toluene (B28343) using a palladium-charcoal catalyst. google.com

While the specific compound 2-methyl-3-nitro-5-(trifluoromethyl)aniline is indexed, detailed synthetic routes are less commonly published. chemspider.com However, the synthesis of related compounds, such as 2-methoxy-5-(trifluoromethyl)aniline, is well-documented. This is typically achieved by the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride (B1360095) using 10% palladium on carbon (Pd/C) in methanol, resulting in a near-quantitative yield (99%). chemicalbook.com

Table 1: Synthesis of Substituted Trifluoromethyl Anilines

| Starting Material | Product | Reagents & Conditions | Yield |

| 2-nitro-6-trifluoromethyl toluene | 2-methyl-3-trifluoromethylaniline | H₂, 5% Pd/C, Methanol, 35°C, 0.5MPa | 93.8-95% google.com |

| 4-methoxy-3-nitrobenzotrifluoride | 2-methoxy-5-(trifluoromethyl)aniline | H₂, 10% Pd/C, Methanol, 20°C | 99% chemicalbook.com |

| 3-trifluoromethylaniline | 2-methyl-3-trifluoromethylaniline | Multi-step process including pivalyl protection and methylation | Not specified dcu.ie |

| 2-chloro-3-trifluoromethylaniline | 2-methyl-3-trifluoromethylaniline | Details proprietary | High purity google.com |

Preparation of 2-Amino-6-bromo-4-(trifluoromethyl)benzaldehyde and Analogous Aldehyde Precursors

Ortho-aminobenzaldehydes are pivotal for constructing the quinoline ring via condensation reactions. The synthesis of 2-amino-6-bromo-4-(trifluoromethyl)benzaldehyde is a key step in pathways leading to certain substituted quinolines. researchgate.net The synthesis of analogous compounds, such as 2-bromo-6-fluorobenzaldehyde, often starts from 2-bromo-6-fluorotoluene. google.com A common strategy involves the bromination of the methyl group followed by a Kornblum oxidation using dimethyl sulfoxide (B87167) (DMSO) to furnish the aldehyde. google.com Another approach is the formylation of a pre-brominated and fluorinated benzotrifluoride (B45747) using a Vilsmeier-Haack reaction (POCl₃/DMF).

Quinoline Ring Formation Reactions for the 5-Bromo-7-(trifluoromethyl)quinoline Scaffold

With the necessary aniline and carbonyl precursors in hand, the subsequent critical phase is the construction of the bicyclic quinoline core. Various classical and modern cyclization strategies are employed to achieve this.

Cyclization Approaches (e.g., Intermolecular Condensation of Substituted Anilines with Carbonyl Compounds)

The Friedländer annulation is a cornerstone of quinoline synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A modified Friedländer protocol has been effectively used for the one-pot synthesis of C3-piperazinyl-substituted quinolines. researchgate.net This highlights the versatility of condensing substituted anilines with appropriate ketones under basic conditions (e.g., KOH in refluxing ethanol) to generate the quinoline scaffold. researchgate.net Other classical methods like the Combes, Skraup, and Doebner-von Miller reactions also rely on the acid-catalyzed condensation of anilines with dicarbonyl compounds or their equivalents, representing a robust and historically significant route to quinoline derivatives. nih.gov

One-Pot Synthetic Procedures for C3-Substituted Quinolines with Bromine and Trifluoromethyl Moieties

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot procedures that combine multiple reaction steps without isolating intermediates. Such methods are highly valuable for creating complex molecules like C3-substituted quinolines.

An effective one-pot synthesis for quinolines bearing diverse C3-piperazinyl functions has been developed using a modified Friedländer protocol. researchgate.net This method allows for the large-scale synthesis of multi-substituted quinolines. researchgate.net Another innovative one-pot approach involves the reaction of pentafluoropropen-2-ol (PFP) with aldimines. This proceeds through a tandem sequence of Mannich addition, Friedel-Crafts cyclization, and aromatization to afford 3-fluoro-4-(trifluoromethyl)quinolines. nih.gov Cobalt-catalyzed C–H activation/carbonylation/cyclization of anilines with ketones provides another powerful one-pot strategy to access diverse quinolines with high efficiency and regioselectivity. rsc.org

Table 2: One-Pot Quinoline Synthesis Methodologies

| Method | Reactants | Key Features |

| Modified Friedländer | o-aminoaryl aldehyde/ketone, α-methylene ketone | Base-catalyzed, suitable for diverse C3-substituents researchgate.net |

| PFP Tandem Reaction | Pentafluoropropen-2-ol, Aldimines | Mannich addition, Friedel-Crafts cyclization, Aromatization nih.gov |

| Cobalt-Catalyzed C-H Activation | Anilines, Ketones, Paraformaldehyde | C-H activation, Carbonylation, Cyclization rsc.org |

| Iodine-Mediated Desulfurative Cyclization | o-aminothiophenol, 1,3-ynone | Lewis acid-catalyzed cyclization followed by desulfurization nih.gov |

Regioselective Functionalization Strategies

After the formation of the core quinoline structure, further modification is often required to introduce additional functional groups at specific positions. Regioselective functionalization, particularly through C-H activation, is a powerful tool for this purpose.

Transition metal catalysis is a primary strategy for the site-selective C-H functionalization of quinolines. mdpi.comnih.gov For instance, palladium-catalyzed reactions can achieve arylation at the C2 position of quinoline N-oxides. mdpi.com Similarly, copper catalysts have been used for the direct sulfoximination of quinoline-N-oxides at the C2 position. mdpi.com

For halogenation at positions that are not easily accessible through electrophilic aromatic substitution, alternative strategies are needed. A metal-free protocol has been developed for the regioselective C5–H halogenation of 8-substituted quinolines. rsc.org This method uses trihaloisocyanuric acid as an inexpensive and atom-economical halogen source, proceeding at room temperature with high generality and regioselectivity. rsc.org Such methods are crucial for synthesizing specifically substituted quinolines like 5-Bromo-7-(trifluoromethyl)quinoline, providing a direct route to functionalize the carbocyclic ring of the quinoline system. rsc.org

Directed Bromination Reactions on Quinoline and Precursor Systems

The regioselective introduction of a bromine atom onto the quinoline core is a critical step in the synthesis of 5-bromo-7-(trifluoromethyl)quinoline. The position of bromination is highly dependent on the reaction conditions and the directing effects of existing substituents on the quinoline ring. For 8-substituted quinolines, electrophilic bromination typically occurs at the C5 and C7 positions due to the activating nature of substituents at C8. rsc.orgnih.gov

A common and effective method for the selective halogenation of quinoline derivatives is the use of trihaloisocyanuric acid. rsc.org For instance, an operationally simple, metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.org This reaction proceeds at room temperature and demonstrates high regioselectivity for the C5 position. rsc.org

Alternatively, molecular bromine (Br₂) or N-bromosuccinimide (NBS) are frequently employed as brominating agents. The choice of solvent and temperature can significantly influence the outcome of the reaction. For example, the bromination of 8-hydroxyquinoline (B1678124) with molecular bromine can yield a mixture of mono- and di-bromo derivatives, and reaction conditions can be optimized to favor the desired product. researchgate.net To achieve the synthesis of a 5-bromo derivative, a precursor such as 7-(trifluoromethyl)quinoline (B1331143) would undergo electrophilic bromination. The trifluoromethyl group at C7, being an electron-withdrawing group, would direct the incoming electrophile (bromine) to the C5 position.

| Reagent | Conditions | Position of Bromination | Reference |

| Trihaloisocyanuric acid | Room Temperature, Metal-Free | C5 | rsc.org |

| Molecular Bromine (Br₂) | Varies (e.g., CHCl₃, rt) | C5 and/or C7 | researchgate.net |

| N-Bromosuccinimide (NBS) | Varies | C5 and/or C7 | researchgate.net |

Introduction of the Trifluoromethyl Group via Specific Reagents and Catalysis

The incorporation of a trifluoromethyl (-CF₃) group into the quinoline scaffold can dramatically alter the compound's physicochemical properties. There are several strategies for trifluoromethylation, which can be broadly categorized into radical, nucleophilic, and electrophilic methods.

Radical trifluoromethylation is a powerful tool for the direct introduction of a -CF₃ group, as it often does not require pre-functionalized substrates. researchgate.net Iron-catalyzed radical trifluoromethylation and cyclization of ortho-vinyl enaminones represents a modern approach to construct functionalized quinolines. acs.org Another method involves the use of CF₃SO₂Cl under photoredox catalysis, which allows for the direct functionalization of various heterocycles. researchgate.net

Nucleophilic trifluoromethylation often employs reagents like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride (B91410) source. This method is effective for introducing the -CF₃ group onto electrophilic centers. For instance, a system of fluoroform (HCF₃) and potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) has been shown to be effective for the trifluoromethylation of esters to form trifluoromethyl ketones, a reaction which can be adapted for heterocyclic systems. beilstein-journals.org

The synthesis of α-trifluoromethylated quinolines has also been achieved, which can serve as valuable intermediates in organic synthesis. nih.gov The choice of trifluoromethylating agent and catalytic system is crucial for achieving high yield and regioselectivity.

| Method | Reagent/Catalyst | Key Features | Reference |

| Radical Trifluoromethylation | CF₃SO₂Cl / Photoredox Catalyst | Direct C-H functionalization | researchgate.net |

| Radical Trifluoromethylation | FeCp₂ / FeCl₃ | Cyclization to form quinoline core | acs.org |

| Nucleophilic Trifluoromethylation | HCF₃ / KHMDS / Triglyme | Effective for esters and adaptable | beilstein-journals.org |

Modern and Green Chemistry Protocols in Halogenated Trifluoromethyl Quinoline Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic methods. Green chemistry principles, such as the use of nanocatalysts and microwave-assisted synthesis, are increasingly being applied to the production of complex molecules like halogenated trifluoromethyl quinolines.

Nanocatalyzed Approaches for Enhanced Efficiency and Selectivity

Nanocatalysts offer several advantages in organic synthesis, including high surface area-to-volume ratio, enhanced reactivity, and greater selectivity. taylorfrancis.com In the context of quinoline synthesis, various nanocatalysts have been employed to improve the efficiency of reactions such as the Friedlander annulation, a key step in forming the quinoline core. nih.gov

Copper-based nanocatalysts, for example, have shown great promise due to their unique catalytic capabilities. nih.gov Magnetic nanoparticles, such as Fe₃O₄, have also been utilized as catalysts. nih.gov These magnetic nanocatalysts can be easily recovered from the reaction mixture using an external magnet, allowing for their reuse and reducing waste. nih.govnih.gov For instance, a silica-coated magnetic nanoparticle-supported zinc chloride catalyst (Fe₃O₄@SiO₂/ZnCl₂) has been successfully used for the synthesis of quinolines via the Friedlander reaction under solvent-free conditions, achieving high yields. nih.gov The use of such nanocatalysts aligns with green chemistry principles by offering high efficiency, catalyst recyclability, and often milder reaction conditions. nih.gov

| Nanocatalyst | Reaction Type | Advantages | Reference |

| Copper-based Nanoparticles | Quinoline Synthesis | High reactivity and unique capabilities | nih.gov |

| Fe₃O₄@SiO₂/ZnCl₂ | Friedlander Synthesis | High yields, solvent-free, reusable | nih.gov |

| CuFe₂O₄ Nanoparticles | Quinoline Synthesis | Aqueous medium, green catalyst | nih.gov |

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. bohrium.combenthamdirect.com This technique is particularly well-suited for the synthesis of heterocyclic compounds like quinolines. bohrium.com

The Friedländer synthesis of quinolines, for example, can be significantly enhanced under microwave irradiation. mdpi.com In one approach, a reusable solid acid catalyst, Nafion NR50, was used in ethanol (B145695) under microwave conditions to synthesize quinolines from 2-aminoaryl ketones and α-methylene carbonyl compounds. mdpi.com This method provides an environmentally friendly route to these important scaffolds. mdpi.com

Microwave irradiation has also been employed in solvent-free conditions, further enhancing the green credentials of the synthetic protocol. researchgate.net For instance, the synthesis of quinolines and dihydroquinolines has been achieved by reacting anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under microwave irradiation without a solvent. researchgate.net The application of microwave technology in the synthesis of quinoline derivatives represents a significant step towards more sustainable and efficient chemical manufacturing. bohrium.combenthamdirect.com

| Reaction | Catalyst/Conditions | Key Advantages | Reference |

| Friedländer Synthesis | Nafion NR50 / Ethanol / Microwave | Reusable catalyst, environmentally friendly | mdpi.com |

| Quinoline Synthesis | Indium(III) chloride / Silica gel / Microwave | Solvent-free, one-pot reaction | researchgate.net |

| Fused Heterocycle Synthesis | Three-component domino reaction / Microwave | Short synthetic route, operational simplicity | nih.gov |

Chemical Reactivity and Derivatization Strategies of the 5 Bromo 7 Trifluoromethyl Quinoline Core

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C-5 position serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netnih.gov

The Suzuki-Miyaura coupling is a widely employed method for forming C(sp²)–C(sp²) bonds, making it invaluable for synthesizing biaryl and heteroaryl-aryl structures. rsc.org This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or boronate ester, with an organic halide in the presence of a palladium catalyst and a base. libretexts.org For 5-bromo-7-(trifluoromethyl)quinoline, the reaction facilitates the introduction of various aryl and heteroaryl substituents at the C-5 position.

The general success of the Suzuki-Miyaura coupling stems from its high functional group tolerance, the commercial availability of a vast array of boronic acids, and the relatively mild reaction conditions. researchgate.netrsc.orglibretexts.org Catalytic systems often consist of a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. nih.gov Sterically hindered and electron-rich phosphine ligands, like those from the Buchwald ligand family (e.g., XPhos, SPhos), have proven highly effective for coupling challenging substrates, including electron-deficient heteroaryl halides. rsc.org

The reaction mechanism involves an oxidative addition of the C-Br bond to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-Heterocycles

| Aryl Halide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | High |

| 5-Bromo-8-methoxyquinoline | Substituted phenylboronic acids | Pd(PPh₃)₂(Cl)₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 68-82 |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various aryl/heteroaryl boronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | Good to Excellent |

| 2-Chloropyridine | 3-Pyridyl boronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 98 |

This table presents data from analogous systems to illustrate typical reaction conditions. rsc.orgnih.govresearchgate.net

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be effectively applied to the 5-bromo-7-(trifluoromethyl)quinoline core to introduce different functionalities.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-5 position and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This methodology is a direct route to 5-alkynyl-7-(trifluoromethyl)quinolines, which are versatile intermediates for further transformations, including the synthesis of heterocycles and complex natural products.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the 5-bromo position with a wide range of primary and secondary amines, including anilines and heterocyclic amines. ias.ac.in The reaction requires a palladium catalyst, a suitable phosphine ligand (often sterically hindered and electron-rich), and a base. nih.gov This method provides direct access to 5-amino-7-(trifluoromethyl)quinoline derivatives, which are important substructures in medicinal chemistry. ias.ac.in

Table 2: Overview of Other Cross-Coupling Reactions for Aryl Halides

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed | Typical Product |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) salt, Base (e.g., Et₃N) | C(sp²)-C(sp) | Aryl-alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | C(sp²)-N | Aryl-amine |

| Heck | Alkene (R-CH=CH₂) | Pd catalyst, Base (e.g., Et₃N) | C(sp²)-C(sp²) | Aryl-alkene |

| Stille | Organostannane (R-SnR'₃) | Pd catalyst | C(sp²)-C(sp²) | Biaryl |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Brominated Quinoline (B57606) System

Nucleophilic aromatic substitution (SNAr) provides a pathway for the displacement of the bromide at the C-5 position by a nucleophile. semanticscholar.org The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of the strongly electron-withdrawing trifluoromethyl group at C-7, along with the inherent electron-deficient character of the pyridine (B92270) ring, activates the quinoline system towards nucleophilic attack. nih.gov

The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov However, some SNAr reactions on highly electron-deficient heterocycles have been shown to proceed through a concerted mechanism. organic-chemistry.orgnih.gov A variety of nucleophiles can be employed in SNAr reactions with 5-bromo-7-(trifluoromethyl)quinoline, including:

Alkoxides and Phenoxides: Reaction with sodium methoxide (B1231860) (NaOMe) or sodium phenoxide (NaOPh) would yield the corresponding 5-methoxy or 5-phenoxy ethers.

Thiolates: Thiolates (RS⁻) are excellent nucleophiles and can displace the bromide to form 5-thioethers.

Amines: While Buchwald-Hartwig amination is often more general, strong nitrogen nucleophiles or reactions under high temperature and pressure can lead to the displacement of bromine to form 5-aminoquinolines.

The electron-withdrawing trifluoromethyl group is crucial for stabilizing the negative charge developed in the Meisenheimer intermediate, thereby lowering the activation energy for the reaction.

Transformations Involving the Trifluoromethyl Group and its Impact on Electronic Properties

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the 5-bromo-7-(trifluoromethyl)quinoline core is primarily electronic, stemming from the high electronegativity of the fluorine atoms. mdpi.commdpi.com

Electronic Impact: The -CF₃ group deactivates the quinoline ring towards electrophilic substitution and activates it towards nucleophilic substitution, as discussed above. nih.gov It significantly lowers the pKa of the quinoline nitrogen, making it less basic compared to unsubstituted quinoline. The group's presence also enhances the lipophilicity of the molecule, a property often sought in medicinal chemistry to improve membrane permeability. mdpi.com

Chemical Stability and Transformations: The C-F bond is exceptionally strong, making the -CF₃ group highly stable and generally inert to common chemical transformations. mdpi.com Direct chemical modification of the trifluoromethyl group is challenging and requires harsh conditions or specialized reagents. Therefore, in most synthetic strategies, the -CF₃ group is carried through reaction sequences unchanged, acting as a stable electronic and steric modulator. Its primary role is to influence the reactivity of other positions on the quinoline scaffold rather than participating in reactions itself. researchgate.netmdpi.com

Functionalization of the Quinoline Nitrogen Atom and Other Ring Positions

While the C-5 bromine is a primary site for derivatization, other positions on the quinoline core can also be functionalized.

Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen allows it to act as a base or a nucleophile. It can be protonated by acids or alkylated to form quaternary quinolinium salts. A key transformation is the oxidation of the nitrogen to form the corresponding quinoline N-oxide . This modification has profound effects on the ring's reactivity:

It activates the C-2 and C-4 positions towards nucleophilic attack.

It can act as an internal directing group, enabling transition-metal-catalyzed C-H functionalization at remote positions, such as C-8. researchgate.netnih.govrsc.org

Other Ring Positions (C-H Functionalization): Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene (B151609) ring portion, as the pyridine ring is deactivated by the electronegative nitrogen. reddit.com For quinoline itself, electrophilic attack typically favors the C-5 and C-8 positions. In 5-bromo-7-(trifluoromethyl)quinoline, the existing substituents will direct any further electrophilic substitution. The powerful deactivating effect of the -CF₃ group would make electrophilic substitution challenging and likely direct incoming electrophiles to the C-6 position, if forced. More modern approaches rely on transition-metal-catalyzed C-H activation, which can offer higher regioselectivity, often guided by a directing group such as the N-oxide. nih.govnih.gov

Synthesis of Complex Fused Heterocyclic Systems Incorporating the 5-Bromo-7-(trifluoromethyl)quinoline Scaffold

The 5-bromo-7-(trifluoromethyl)quinoline core is an excellent starting point for the construction of polycyclic and fused heterocyclic systems, which are prevalent in natural products and pharmaceuticals. nih.govrsc.org Synthetic strategies often involve a two-stage process: initial functionalization at the C-5 position followed by an intramolecular cyclization reaction.

One common strategy involves:

Palladium-catalyzed coupling (e.g., Suzuki or Sonogashira) at the C-5 position to introduce a substituent containing a reactive functional group (e.g., an ortho-aminoaryl group, a hydroxyl group, or a terminal alkyne).

Intramolecular cyclization of the newly introduced side chain onto another position of the quinoline ring. For example, an ortho-aminophenyl group introduced via Suzuki coupling could undergo a palladium-catalyzed intramolecular C-N coupling or a Pictet-Spengler type reaction to form a new fused ring system.

This approach allows for the systematic construction of complex, multi-ring structures, such as indolo[2,3-b]quinolines or other tetracyclic frameworks, from the relatively simple 5-bromo-7-(trifluoromethyl)quinoline precursor. nih.govnih.gov

Construction of Pyrazolo[4,3-f]quinoline Derivatives

The synthesis of pyrazolo[4,3-f]quinolines, a class of compounds investigated for various pharmacological activities, from 5-bromo-7-(trifluoromethyl)quinoline can be strategically approached through the initial conversion of the bromo-substituent into a nitrogen-based functional group, which then facilitates the cyclization to form the pyrazole (B372694) ring.

A primary and crucial step in this synthetic pathway is the transformation of the C-5 bromine atom into an amino or hydrazinyl group. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideally suited for this purpose. ias.ac.inwikipedia.org This reaction allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines under relatively mild conditions. wikipedia.orgacsgcipr.org By reacting 5-bromo-7-(trifluoromethyl)quinoline with an ammonia (B1221849) equivalent (e.g., benzophenone (B1666685) imine followed by hydrolysis) or directly with hydrazine (B178648) in the presence of a suitable palladium catalyst (like Pd(OAc)₂) and a phosphine ligand (such as XPhos or RuPhos), the key intermediate, 5-amino-7-(trifluoromethyl)quinoline or 5-hydrazinyl-7-(trifluoromethyl)quinoline, can be synthesized. acsgcipr.orglibretexts.org

Once the 5-amino or 5-hydrazinyl intermediate is obtained, several classic cyclization methods can be employed to construct the fused pyrazole ring.

From 5-Amino-7-(trifluoromethyl)quinoline: One established route is the Skraup-Doebner-Von Miller reaction or a related cyclization. acs.orgwikipedia.org This typically involves the reaction of an aromatic amine with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds under acidic conditions to form the fused ring. For instance, reacting the 5-aminoquinoline (B19350) derivative with a suitably substituted 1,3-dicarbonyl compound (e.g., acetylacetone (B45752) or a β-ketoester) can lead to the formation of the pyrazole ring through condensation and subsequent cyclization.

From 5-Hydrazinyl-7-(trifluoromethyl)quinoline: A more direct approach involves the condensation of the 5-hydrazinylquinoline (B177232) intermediate with a 1,3-dicarbonyl compound. This reaction is a cornerstone of pyrazole synthesis, where the hydrazine moiety reacts with the two carbonyl groups to form the heterocyclic ring in a single, efficient step.

These multi-step strategies, commencing with a palladium-catalyzed amination followed by a cyclization-condensation reaction, provide a viable pathway to a variety of substituted pyrazolo[4,3-f]quinoline derivatives.

| Compound ID | R¹ Group | R² Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| PZ-1 | -H | -CH₃ | C₁₂H₇F₃N₄ | 264.21 |

| PZ-2 | -CH₃ | -CH₃ | C₁₃H₉F₃N₄ | 278.23 |

| PZ-3 | -H | -C₆H₅ | C₁₇H₉F₃N₄ | 326.28 |

| PZ-4 | -C₆H₅ | -C₆H₅ | C₂₃H₁₃F₃N₄ | 402.38 |

Preparation of Thiazolo[4,5-f]quinoline (B14748581) Analogues

The synthesis of thiazolo[4,5-f]quinolines involves the fusion of a thiazole (B1198619) ring onto the quinoline core. Similar to the pyrazole derivatives, a key strategic step is the functionalization of the C-5 position, typically beginning with the conversion of the 5-bromo group to a 5-amino group using methods like the Buchwald-Hartwig amination as described previously. ias.ac.in The resulting 5-amino-7-(trifluoromethyl)quinoline is the pivotal precursor for building the fused thiazole ring.

Several established methods in heterocyclic chemistry can be adapted for this transformation:

Hügershoff Thiazole Synthesis: This method involves the reaction of an aromatic amine with a source of thiocyanate, often followed by oxidative cyclization. nih.gov The 5-amino-7-(trifluoromethyl)quinoline can be converted into a corresponding thiourea (B124793) derivative by reacting it with an isothiocyanate (R-N=C=S). This thiourea intermediate can then undergo intramolecular cyclization, often promoted by an oxidizing agent like bromine, to form the 2-amino-substituted thiazolo[4,5-f]quinoline ring system. nih.gov

Jacobson Thiazole Synthesis: This reaction provides another route for the cyclization of ortho-thioacylamino anilines. researchgate.net The strategy would involve acylating the 5-amino group with a thioacyl chloride or a related reagent, followed by an acid-catalyzed cyclization to yield the thiazolo[4,5-f]quinoline core.

Reaction with Chlorosulfonic Acid: An alternative approach involves reacting the 5-aminoquinoline with chlorosulfonic acid to generate a sulfonyl chloride at the C-6 position. Subsequent reduction of the sulfonyl chloride and the nitro group (if introduced) followed by cyclization can also lead to the formation of the thiazole ring.

These synthetic routes leverage the reactivity of the 5-aminoquinoline intermediate, which is accessible from the parent 5-bromo compound, to construct the desired thiazolo[4,5-f]quinoline analogues. The choice of specific reagents and conditions allows for the introduction of various substituents onto the thiazole portion of the final molecule.

| Compound ID | R Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| TZ-1 | -H | C₁₁H₅F₃N₂S | 254.23 |

| TZ-2 | -NH₂ | C₁₁H₆F₃N₃S | 269.25 |

| TZ-3 | -NHC₆H₅ | C₁₇H₁₀F₃N₃S | 345.34 |

| TZ-4 | -CH₃ | C₁₂H₇F₃N₂S | 268.26 |

Role As a Key Chemical Intermediate in Advanced Organic Synthesis

Building Block for the Construction of Complex Polycyclic Aromatic Nitrogen Heterocycles

The strategic placement of the bromo and trifluoromethyl groups on the quinoline (B57606) core of 5-Bromo-7-(trifluoromethyl)quinoline makes it an ideal starting material for the synthesis of complex polycyclic aromatic nitrogen heterocycles. The bromine atom at the C5 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of extended aromatic systems.

For instance, Suzuki-Miyaura coupling reactions with aryl or heteroaryl boronic acids can be employed to introduce new aromatic rings, leading to the formation of fused systems. Similarly, Sonogashira coupling with terminal alkynes can introduce acetylenic moieties that can subsequently undergo intramolecular cyclization to form new heterocyclic rings. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of these reactions and the properties of the resulting polycyclic systems.

While specific examples detailing the use of 5-Bromo-7-(trifluoromethyl)quinoline in the synthesis of polycyclic heterocycles are not extensively documented in readily available literature, the reactivity of analogous bromo-substituted quinolines is well-established. For example, the palladium-catalyzed arylation of various pyridines and pyrazoles has been reported, demonstrating the feasibility of such transformations on nitrogen-containing heterocycles. epo.org

Table of Potential Cross-Coupling Reactions for Heterocycle Synthesis:

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted quinoline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted quinoline |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | Amino-substituted quinoline |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl-substituted quinoline |

Precursor in the Synthesis of Scaffolds for Chemical Probes and Tools in Biological Research

The quinoline nucleus is a privileged scaffold in the design of fluorescent chemical probes for biological research due to its inherent photophysical properties. port.ac.uk 5-Bromo-7-(trifluoromethyl)quinoline serves as an excellent starting point for the development of such probes. The bromine atom allows for the introduction of various functionalities through cross-coupling reactions, which can be used to tune the photophysical properties of the molecule or to introduce specific recognition motifs for biological targets.

The trifluoromethyl group can enhance the photostability and influence the emission wavelength of the resulting fluorophore. For instance, the synthesis of trifluoromethylated quinoline-phenol Schiff bases has been reported, and these compounds exhibit interesting photophysical properties, including fluorescence quantum yields that are sensitive to solvent polarity. beilstein-journals.orgbeilstein-archives.org This solvatochromism is a desirable feature for probes designed to report on the local environment within a biological system.

The development of quinoline-based probes often involves the strategic placement of electron-donating and electron-withdrawing groups to create a "push-pull" system, which can lead to desirable properties such as large Stokes shifts and sensitivity to the polarity of the microenvironment. The trifluoromethyl group in 5-Bromo-7-(trifluoromethyl)quinoline can act as a potent electron-accepting moiety in such designs.

Application in the Development of New Functional Materials with Tunable Properties

The unique combination of a reactive bromo group and an electron-withdrawing trifluoromethyl group makes 5-Bromo-7-(trifluoromethyl)quinoline an attractive building block for the synthesis of novel functional materials with tunable properties.

Investigation in Optoelectronic and Electronic Materials

Quinoline derivatives are known for their potential applications in optoelectronics due to their delocalized π-electron systems and electroluminescent properties. nih.gov The introduction of a trifluoromethyl group can enhance the electron-accepting properties of the quinoline core, which is beneficial for the design of n-type organic semiconductors. The bromine atom provides a site for further functionalization to modulate the electronic energy levels (HOMO/LUMO) and the solid-state packing of the molecules, which are crucial factors for charge transport in electronic devices.

Research on trifluoromethylated quinoline-phenol Schiff bases has shown that these molecules can exhibit significant Stokes shifts and good photostability, which are important characteristics for materials used in organic light-emitting diodes (OLEDs) and fluorescent sensors. beilstein-journals.org While direct studies on 5-Bromo-7-(trifluoromethyl)quinoline in this context are limited, the properties of related compounds suggest its potential as a precursor for novel optoelectronic materials.

Contribution to Advanced Polymer Architectures

The bromo functionality of 5-Bromo-7-(trifluoromethyl)quinoline allows for its incorporation into polymer chains through various polymerization techniques, such as Suzuki or Stille polycondensation. This enables the synthesis of conjugated polymers containing the quinoline moiety in the backbone. The trifluoromethyl group can impart desirable properties to the resulting polymers, such as increased solubility, thermal stability, and specific electronic characteristics.

Furthermore, α-trifluoromethylated quinolines have been investigated as photoinduced-electron transfer donors for the initiation of radical polymerizations. nih.gov This suggests that the trifluoromethylquinoline core can play an active role in polymerization processes, potentially leading to new methods for the synthesis of advanced polymer architectures. The ability to functionalize the bromine position prior to polymerization adds another layer of versatility, allowing for the creation of a wide range of functional polymers. The synthesis of trimeric quinoline derivatives has also been explored, indicating the potential for creating well-defined oligomeric and polymeric structures based on the quinoline scaffold.

Molecular Interactions and Mechanistic Studies in Medicinal Chemistry Research Pre Clinical and in Vitro Focus

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a critical strategy in medicinal chemistry for identifying the essential structural features of a molecule required for its biological activity. For quinoline-based compounds, this approach helps in designing new derivatives with enhanced therapeutic potential. The quinoline (B57606) scaffold itself is a privileged structure in drug design due to its broad spectrum of bioactivity. rsc.orgresearchgate.net Modifications with specific chemical groups can strengthen interactions with biological targets or improve pharmacokinetic properties. researchgate.net

The inclusion of a trifluoromethyl (-CF3) group, as seen in 5-Bromo-7-(trifluoromethyl)quinoline, is a well-established strategy in drug design to fine-tune physicochemical characteristics and enhance binding affinity. researchgate.netnih.gov This group's unique properties, including high electronegativity and lipophilicity, make it a valuable component in pharmacophore models for various targets. researchgate.netmdpi.com Its presence can significantly alter the electronic properties of the aromatic quinoline ring, which is a key factor in the effectiveness of many drugs. researchgate.net

The trifluoromethyl (-CF3) group plays a dual role in molecular interactions, contributing to both hydrophobic and, under certain conditions, hydrogen bonding interactions.

Hydrophobic Interactions: The -CF3 group is significantly more lipophilic than a hydrogen or methyl group, which enhances hydrophobic interactions with corresponding pockets in biological targets. mdpi.com This property can increase the binding affinity and selectivity of a drug candidate. The larger size of the trifluoromethyl group compared to a methyl group can further contribute to enhanced van der Waals and hydrophobic contacts. researchgate.netmdpi.com

Hydrogen Bonding: While not a classical hydrogen bond donor, the highly electronegative fluorine atoms make the -CF3 group a strong electron-withdrawing substituent. researchgate.netmdpi.com This can improve electrostatic interactions with biological targets. researchgate.netmdpi.com In some cases, the carbon-bound fluorine atoms can act as weak hydrogen bond acceptors. More significantly, the strong electron-withdrawing nature of the -CF3 group can increase the acidity of nearby N-H or O-H groups, making them stronger hydrogen bond donors. mdpi.com This modulation of a molecule's hydrogen bonding potential is a key strategy for improving target binding affinity. mdpi.com

| Interaction Type | Role of the Trifluoromethyl Group | Reference |

| Hydrophobic | Increases lipophilicity, enhancing binding with nonpolar pockets. | mdpi.com |

| Electrostatic | Acts as a strong electron-withdrawing group. | researchgate.netmdpi.com |

| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor; enhances acidity of nearby donor groups. | mdpi.com |

Structure-Activity Relationship (SAR) Investigations of 5-Bromo-7-(trifluoromethyl)quinoline Derivatives and Related Halogenated Quinolines

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR investigations have revealed key insights into the role of substituents like halogens.

The quinoline template is a pharmacophore with significant biological potential, and various substituents at different positions can enhance its pharmacological efficacy. rsc.org Halogenation is a common strategy to modulate the activity of quinoline derivatives. rsc.org For instance, SAR studies on certain halogenated 4-(3,3-dimethyl-1-triazeno)quinolines showed that an 8-chloro substituent resulted in significant antitumor activity, while other chloro, bromo, or iodo analogues displayed varying levels of activity against different cell lines. nih.gov

In another study on 8-substituted quinolines, bromo and dibromo derivatives of 8-hydroxyquinoline (B1678124) showed strong antiproliferative activity against various tumor cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net This suggests that the position and number of bromine atoms on the quinoline core are critical for cytotoxic effects. researchgate.net The inclusion of a bromine atom, as in 5-Bromo-7-(trifluoromethyl)quinoline, can thus be predicted to have a substantial impact on the molecule's biological profile, influencing properties such as binding affinity and membrane permeability.

| Quinoline Derivative Class | Key SAR Finding | Reference |

| Halogenated 4-(3,3-dimethyl-1-triazeno)quinolines | The 8-chloro derivative showed significant antitumor activity. | nih.gov |

| Bromo derivatives of 8-hydroxyquinoline | 5,7-Dibromo derivatives exhibited strong antiproliferative activity against C6, HeLa, and HT29 cell lines. | researchgate.net |

| General Halogenated Quinolines | Halogenation is a viable strategy for creating biologically active compounds. | rsc.org |

Enzyme Interaction Studies and Inhibition Mechanisms

The biological activity of compounds like 5-Bromo-7-(trifluoromethyl)quinoline is often mediated through interactions with specific enzymes. Preclinical research focuses on identifying these target enzymes and elucidating the mechanisms of inhibition.

Cytochrome P450 (CYP) is a superfamily of enzymes responsible for the metabolism of a vast number of drugs and other xenobiotics. nih.gov Interactions with CYP enzymes can lead to altered drug efficacy or toxicity. nih.gov A compound can act as a substrate, an inhibitor, or an inducer of a particular CYP isozyme. Enzyme inhibition occurs when multiple drugs compete for the same enzyme receptor site, which can lead to increased serum levels and potential toxicity of the less avidly bound drug. nih.gov Conversely, enzyme induction can accelerate metabolism, potentially decreasing a drug's effectiveness. Given that the liver is the primary site of CYP activity, understanding these interactions is crucial. The specific interaction profile of 5-Bromo-7-(trifluoromethyl)quinoline with various CYP isozymes (such as CYP3A4, CYP2D6, etc.) would need to be determined through in vitro assays to predict potential drug-drug interactions.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of DNA and RNA. nih.govspringermedizin.de This pathway is often hyperactive in cancer cells, making DHODH a validated therapeutic target for cancer therapy. springermedizin.denih.gov DHODH inhibitors block the synthesis of pyrimidines, thereby impeding cell proliferation. mdpi.com Several DHODH inhibitors have demonstrated robust preclinical anticancer activity across various cancer types. nih.gov Research has identified novel DHODH inhibitors through rational drug design and virtual screening. nih.gov For example, certain carboxamide derivatives have shown potent DHODH inhibitory activity with IC50 values in the nanomolar range, significantly more potent than the approved drug Leflunomide. nih.gov The quinoline scaffold, particularly when substituted with electron-withdrawing groups, is a candidate for investigation as a potential DHODH inhibitor.

| DHODH Inhibitor | IC50 Value (nM) | Cell Line/Assay | Reference |

| Leflunomide (Reference) | 600 | Fluorescence-based assay | nih.gov |

| Compound 3 | 195 | Fluorescence-based assay | nih.gov |

| Compound 5c | 421 | Fluorescence-based assay | nih.gov |

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. nih.gov Inhibition of these enzymes is a well-established strategy in cancer chemotherapy, as it leads to DNA damage and ultimately cell death in rapidly proliferating tumor cells. nih.govnih.gov Topoisomerase inhibitors are often classified as "poisons" because they stabilize the transient enzyme-DNA cleavage complex, which results in DNA strand breaks. nih.gov

Quinoline and its derivatives have been investigated as potential topoisomerase inhibitors. nih.govresearchgate.net In one study, novel pyrazolo[4,3-f]quinoline derivatives, which include a bromo-substituted quinoline core, were synthesized and evaluated for their ability to inhibit topoisomerase I and IIα. nih.gov Several of these compounds displayed significant cytotoxic activity and were found to inhibit the relaxation of supercoiled plasmid DNA by suppressing topoisomerase I. researchgate.netnih.gov This indicates that the halogenated quinoline skeleton can serve as a promising scaffold for the development of new anticancer agents targeting topoisomerases. nih.govresearchgate.net

Receptor Binding Studies and their Implications for Cellular Signaling Pathways

Quinoline derivatives represent a versatile class of compounds that have been extensively investigated for their interactions with a wide array of biological receptors, leading to the modulation of various cellular signaling pathways. While specific receptor binding data for 5-Bromo-7-(trifluoromethyl)quinoline is not extensively documented in publicly available research, the known structure-activity relationships (SAR) of related quinoline compounds provide a strong basis for predicting its potential biological targets and effects. The presence of the trifluoromethyl group is often associated with enhanced binding affinity to biological targets.

Quinoline-based molecules have been identified as inhibitors of several key receptor tyrosine kinases (RTKs) involved in cancer progression, such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.gov Inhibition of these receptors can disrupt critical signaling cascades like the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, which are fundamental for cell proliferation, survival, and angiogenesis. nih.gov For instance, certain trisubstituted quinoline compounds have demonstrated potent anticancer activity by targeting c-Met. orientjchem.org

Furthermore, quinoline derivatives have been developed as potent and selective antagonists for other receptor types, including α2C-adrenoceptors. acs.orgresearchgate.net Structure-activity relationship studies in this area have highlighted the critical importance of substituents on the quinoline ring for achieving high affinity and selectivity. acs.orgresearchgate.net The specific substitution pattern of 5-Bromo-7-(trifluoromethyl)quinoline suggests a potential for interaction with various receptor binding sites, a hypothesis that warrants further investigation through dedicated preclinical studies. The electronic properties conferred by the bromo and trifluoromethyl groups can significantly influence the compound's interaction with receptor surfaces.

Below is a table summarizing the receptor binding activities of various quinoline derivatives, illustrating the broad range of targets for this class of compounds.

| Compound/Derivative Class | Target Receptor/Enzyme | Finding |

| 4-Aminoquinolines | α2C-adrenoceptor | Potent antagonists with high subtype selectivity. acs.orgresearchgate.net |

| 6,7-disubstituted-4-(2-fluorophenoxy)quinolines | c-Met kinase | Moderate to potent inhibitory activity. ekb.eg |

| Quinoline-based hybrids | PI3K/AkT/mTOR pathway | Inhibitory activity, with some compounds in clinical trials. nih.govekb.eg |

| 3,5,7-trisubstituted quinolines | c-Met | Promising anticancer activity. orientjchem.org |

This table presents a selection of findings for different classes of quinoline derivatives and is intended to be illustrative of the potential targets for compounds within this chemical family.

DNA Binding Affinity and Intercalation Mechanisms of Quinoline Derivatives

The planar structure of the quinoline ring system makes it an ideal scaffold for intercalation into the DNA double helix, a mechanism of action common to many anticancer and antimicrobial agents. This interaction can lead to cell cycle arrest and apoptosis, making quinoline derivatives a subject of intense research in oncology. The DNA binding affinity and intercalation potential of these compounds are significantly influenced by the nature and position of substituents on the quinoline core.

Numerous studies have demonstrated the ability of quinoline derivatives to act as DNA intercalators and inhibit the function of DNA-associated enzymes like topoisomerases. For example, certain bromo- and cyano-substituted 8-hydroxyquinoline derivatives have been shown to induce apoptosis in cancer cell lines and inhibit human DNA topoisomerase I. nih.gov The introduction of a bromine atom, as in 5-Bromo-7-(trifluoromethyl)quinoline, can enhance DNA binding and contribute to cytotoxic effects. researchgate.net

The mechanism of action for many quinoline-based anticancer agents involves the stabilization of the topoisomerase-DNA covalent complex, leading to DNA strand breaks and subsequent cell death. The trifluoromethyl group in 5-Bromo-7-(trifluoromethyl)quinoline may further modulate its DNA interaction and biological activity. While direct experimental data on the DNA binding of this specific compound is limited, the collective evidence from related structures strongly suggests its potential to function as a DNA-interacting agent.

The following table summarizes the cytotoxic and DNA-interacting properties of several substituted quinoline derivatives, highlighting the impact of different functional groups on their biological activity.

| Compound/Derivative | Cell Line(s) | IC50 Value / Observation |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 and U937 | IC50 = 19.88 ± 3.35 µg/ml (HL-60) and 43.95 ± 3.53 µg/ml (U937). |

| 5,7-dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | Displayed 82.9% reduction in cellular growth. nih.gov |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Human tumor cell lines | IC50 value of less than 1.0 µM. nih.gov |

This table provides examples of the anticancer activity of various quinoline derivatives, which is often linked to their ability to interact with DNA.

Computational and Theoretical Investigations of 5 Bromo 7 Trifluoromethyl Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in computational chemistry for predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into a molecule's stability, electronic structure, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Studies of Molecular Conformation and Electronic PropertiesDensity Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-bromo-7-(trifluoromethyl)quinoline, DFT studies would begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule.scispace.comnih.govThis process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, various electronic properties can be calculated. These properties include total energy, dipole moment, and the distribution of electron density. Such calculations are crucial for understanding the molecule's polarity and how it might interact with other molecules or an external electric field. thesciencein.org DFT has been successfully used to study the structural and electronic parameters of similar halogenated quinoline (B57606) derivatives. researchgate.netnih.gov

Analysis of Frontier Molecular Orbitals and Electrostatic Potential MapsFrontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity.wikipedia.orgunesp.brIt focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).youtube.comyoutube.comThe energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity.nih.govA smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. researchgate.net These maps are color-coded to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). scispace.comyoutube.comsemanticscholar.org For 5-bromo-7-(trifluoromethyl)quinoline, an MEP map would highlight the electronegative nitrogen atom and the electron-withdrawing bromine and trifluoromethyl groups, identifying the likely sites for intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. acs.org This method is widely used in drug discovery to screen potential drug candidates.

Prediction of Binding Modes and Affinities with Biological MacromoleculesIn a molecular docking study of 5-bromo-7-(trifluoromethyl)quinoline, the compound would be treated as a ligand and docked into the active site of a specific biological macromolecule. The simulation would predict various possible binding poses, or "modes," within the receptor's binding pocket.nih.gov

For each binding mode, a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. A more negative binding energy indicates a more favorable and stable interaction. thesciencein.org The analysis also identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

Computational Screening against Protein Targets (e.g., Viral Proteins like Spike-ACE2 Complex, TMPRSS2)Computational screening, or virtual screening, involves docking a library of compounds against a specific protein target to identify potential inhibitors. Quinoline derivatives have been investigated as potential inhibitors for proteins involved in viral entry, such as those associated with SARS-CoV-2.osti.govosti.gov

If 5-bromo-7-(trifluoromethyl)quinoline were included in such a screening, it would be docked against targets like the Spike-ACE2 receptor complex and the transmembrane protease TMPRSS2. nih.govnih.gov The goal would be to determine if the compound can bind to these targets and potentially disrupt their function, thereby inhibiting viral entry into host cells. Studies on similar fluorine-based quinolines have shown promising binding energies against these specific viral protein targets. osti.govosti.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can assess the stability of a ligand-protein complex and explore the conformational changes that occur upon binding. researchgate.net

An MD simulation of a complex between 5-bromo-7-(trifluoromethyl)quinoline and a protein target would be performed in a simulated physiological environment (including water and ions). nih.gov The simulation would track the trajectory of all atoms over a set period, typically nanoseconds to microseconds.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigation studies published that focus solely on 5-Bromo-7-(trifluoromethyl)quinoline for the topics requested. Research in this area tends to focus on broader classes of quinoline derivatives or on specific analogues that have shown significant biological activity.

Therefore, it is not possible to provide a detailed, scientifically accurate article with research findings and data tables for the following sections as they pertain directly to 5-Bromo-7-(trifluoromethyl)quinoline:

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction and Lead Optimization

While general methodologies for these computational analyses are well-established and have been applied to other quinoline and quinazoline (B50416) compounds researchgate.netnih.govjapsonline.com, the specific results and data for 5-Bromo-7-(trifluoromethyl)quinoline are not present in the public domain.

Emerging Research Frontiers and Future Perspectives for 5 Bromo 7 Trifluoromethyl Quinoline Research

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The traditional synthesis of quinoline (B57606) scaffolds, such as the Skraup and Doebner-von Miller reactions, often necessitates harsh conditions, including high temperatures and the use of strong acids, leading to environmental concerns and limited functional group tolerance. nih.govnih.govnih.gov Consequently, a significant research thrust is directed towards the development of novel and sustainable synthetic routes for the scalable production of functionalized quinolines like 5-bromo-7-(trifluoromethyl)quinoline.

Green chemistry principles are at the forefront of these efforts, advocating for the use of greener solvents like ethanol (B145695) and water, and the application of eco-friendly catalysts such as p-toluenesulfonic acid (p-TSA) and cerium nitrate. researchgate.netacs.org Microwave-assisted organic synthesis and one-pot multicomponent reactions are also gaining prominence as they offer advantages in terms of reduced reaction times, increased yields, and minimized waste generation. nih.govnih.gov

For large-scale production, continuous flow chemistry presents a promising avenue. nih.gov This technology allows for precise control over reaction parameters, enhanced safety, and straightforward scalability, making it an attractive alternative to traditional batch processing for the synthesis of 5-bromo-7-(trifluoromethyl)quinoline and its derivatives.

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Quinolines

| Feature | Traditional Synthesis (e.g., Skraup, Doebner-von Miller) | Modern Sustainable Synthesis |

| Reaction Conditions | Harsh (high temperature, strong acids) | Mild (lower temperatures, neutral or mild catalysts) |

| Solvents | Often hazardous organic solvents | Greener solvents (e.g., water, ethanol) or solvent-free |

| Catalysts | Strong acids, often in stoichiometric amounts | Recyclable catalysts, biocatalysts, metal nanoparticles |

| Efficiency | Often multi-step with moderate yields | One-pot reactions, high yields, reduced reaction times |

| Scalability | Challenging for large-scale production | Amenable to continuous flow processes for scalability |

| Environmental Impact | Significant waste generation, use of toxic reagents | Minimized waste, adherence to green chemistry principles |

Exploration of Diverse Derivatization Strategies to Expand Chemical Space and Functional Diversity

The bromine atom at the 5-position and the trifluoromethyl group at the 7-position of the quinoline core provide orthogonal handles for a wide array of derivatization reactions, enabling the expansion of its chemical space and functional diversity. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the quinoline ring system, a factor that is crucial in designing synthetic strategies.

The bromine atom is particularly amenable to transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce a variety of aryl and heteroaryl substituents at the 5-position, creating new carbon-carbon bonds and significantly increasing molecular complexity. Similarly, Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing diverse amine functionalities.

The trifluoromethyl group, while generally stable, can also be a site for functionalization under specific conditions, although this is less common. The primary role of the trifluoromethyl group is often to modulate the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives, which are key considerations in medicinal chemistry. crimsonpublishers.com

Table 2: Potential Derivatization Reactions for 5-Bromo-7-(trifluoromethyl)quinoline

| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Primary, secondary, or tertiary amines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl groups |

| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl groups |

| Stille Coupling | Organostannanes, Pd catalyst | Various organic moieties |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (under certain conditions) | e.g., Alkoxy, Amino groups |

Advanced Mechanistic Studies on Molecular Interactions at the Atomic Level

A deeper understanding of the molecular interactions of 5-bromo-7-(trifluoromethyl)quinoline at the atomic level is crucial for the rational design of new functional molecules. Advanced computational and spectroscopic techniques are being employed to elucidate these interactions.

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular geometry, and reactivity of substituted quinolines. nih.govresearchgate.net These studies can predict bond lengths, bond angles, and charge distributions, providing insights into how the bromo and trifluoromethyl substituents influence the properties of the quinoline ring. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy, provide experimental data that can be correlated with computational models to validate theoretical findings. nih.gov

For instance, DFT calculations can help to understand the non-covalent interactions, such as halogen bonding and hydrogen bonding, that derivatives of 5-bromo-7-(trifluoromethyl)quinoline might form with biological targets. This knowledge is invaluable for designing molecules with specific binding affinities and selectivities.

Integration with High-Throughput Screening Platforms for Accelerated Discovery of New Molecular Probes

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical probe development, allowing for the rapid testing of large chemical libraries against biological targets. researchgate.net The integration of libraries of derivatives based on the 5-bromo-7-(trifluoromethyl)quinoline scaffold with HTS platforms holds significant promise for accelerating the discovery of new molecular probes.

The structural diversity that can be generated from this core molecule makes it an ideal starting point for creating focused chemical libraries. These libraries can then be screened in a variety of assays, including fluorescence-based assays, to identify compounds with desired biological activities. nih.gov For example, quinoline derivatives have been successfully identified as inhibitors of histone demethylases through HTS campaigns. nih.gov

The development of fluorescent probes is a particularly active area of research for quinoline-based compounds. researchgate.netnih.gov The inherent fluorescent properties of the quinoline ring system can be modulated by the introduction of different substituents, leading to the creation of probes for bio-imaging applications. HTS can be used to efficiently screen these derivatives for properties such as quantum yield, Stokes shift, and specificity for particular cellular components or analytes.

Computational Design and Predictive Modeling for Next-Generation Quinoline-Based Scaffolds

Computational design and predictive modeling are becoming increasingly integral to the development of new molecules with tailored properties. These in silico approaches can significantly reduce the time and cost associated with experimental synthesis and testing.

By leveraging the known structure-activity relationships (SAR) of existing quinoline-based compounds, computational models can be built to predict the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of novel derivatives of 5-bromo-7-(trifluoromethyl)quinoline. Molecular docking simulations can be used to predict the binding modes of these compounds to specific protein targets, guiding the design of more potent and selective inhibitors.

Furthermore, machine learning algorithms can be trained on existing experimental data to develop predictive models for a wide range of properties. These models can then be used to virtually screen large libraries of hypothetical 5-bromo-7-(trifluoromethyl)quinoline derivatives, prioritizing the most promising candidates for synthesis. This synergy between computational prediction and experimental validation is a powerful strategy for the efficient discovery of next-generation quinoline-based scaffolds for various applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Bromo-7-(trifluoromethyl)quinoline, and how do reaction conditions impact yield and purity?

Answer:

The synthesis of 5-Bromo-7-(trifluoromethyl)quinoline typically involves regioselective functionalization of the quinoline core. Key methods include:

- Base-mediated coupling : For brominated quinolines, reactions with perfluoroalkyl reagents (e.g., trimethyl(pentafluoroethyl)silane) in the presence of potassium tert-butoxide at low temperatures (−20 °C) can introduce trifluoromethyl groups. Purification via silica gel column chromatography (hexane/ethyl acetate) is critical to isolate the product (84% yield) .

- Ullmann-type coupling : Copper-catalyzed amination or halogenation steps can modify substituents while maintaining quinoline stability. Microwave-assisted synthesis may reduce reaction times and improve yields .

- Directing group strategies : Use of ortho-directing groups (e.g., boronic acids) can enhance regioselectivity during bromination or trifluoromethylation .

Optimization Tips : Control reaction temperature, use anhydrous solvents, and employ molecular sieves to scavenge moisture, which can hydrolyze sensitive intermediates .

Basic: What analytical techniques are essential for characterizing 5-Bromo-7-(trifluoromethyl)quinoline?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR confirm substituent positions and purity. Fluorine coupling patterns in ¹H NMR are diagnostic for trifluoromethyl groups .

- HPLC-MS : Validates molecular weight and detects trace impurities. Use reverse-phase C18 columns with acetonitrile/water gradients for optimal separation .

- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between substituents and the quinoline plane) and packing interactions, aiding in structure-activity relationship (SAR) studies .

Advanced: How can researchers resolve contradictions in reported biological activity data for trifluoromethyl-substituted quinolines?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) across studies. For example, antitumor activity against HepG2 cells may differ from MCF-7 due to metabolic differences .

- Substituent positioning : Compare analogs with bromo/trifluoromethyl groups at positions 5,7 versus 6,8. For instance, 6-methoxy-4-trifluoromethyl derivatives show tumor cell inhibition, while 8-trifluoromethyl analogs may lack efficacy .

- Solubility factors : Use logP calculations (Swiss ADME) to assess bioavailability differences. Poor solubility in aqueous buffers can lead to false-negative results in vitro .

Recommendation : Perform dose-response curves across multiple models and validate with orthogonal assays (e.g., fluorescence polarization for target binding) .

Advanced: What strategies enhance regioselectivity during bromo/trifluoromethyl functionalization of the quinoline core?

Answer:

- Directing groups : Install boronic acids at specific positions (e.g., 2-bromo-5-trifluoromethylphenylboronic acid) to steer electrophilic substitution .

- Catalytic systems : Use palladium or copper catalysts with ligands (e.g., Xantphos) to favor cross-coupling at less reactive sites .

- Temperature control : Low temperatures (−20 °C) minimize side reactions during trifluoromethylation, as seen in the synthesis of 5-Bromo-2-(perfluoroethyl)quinoline .

Basic: What safety protocols are critical when handling brominated/trifluoromethylated quinolines?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Brominated compounds can cause irritation .

- Storage : Store at 0–6°C in airtight containers to prevent decomposition .

- Waste disposal : Segregate halogenated waste and use licensed disposal services to avoid environmental contamination .

Advanced: How do computational tools predict the bioactivity and pharmacokinetics of 5-Bromo-7-(trifluoromethyl)quinoline derivatives?

Answer:

- PASS Algorithm : Predicts biological targets (e.g., kinase inhibition) based on structural similarity to training sets. For example, 3-nitrobenzylamino-substituted quinolines show c-Met kinase inhibition .

- Swiss ADME : Estimates drug-likeness (Lipinski’s rules), bioavailability, and metabolic stability. Trifluoromethyl groups often improve membrane permeability but may reduce solubility .

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., Plasmodium falciparum enzymes for antimalarial activity) .

Advanced: What crystallographic insights inform molecular design of quinoline derivatives?

Answer:

- Dihedral angles : Substituents like cyclopropyl groups form ~88° angles with the quinoline plane, influencing steric interactions and binding pocket compatibility .

- Intermolecular forces : π-π stacking and halogen bonding (Br···N contacts) stabilize crystal packing, which correlates with solid-state stability .

Basic: What are common impurities in 5-Bromo-7-(trifluoromethyl)quinoline synthesis, and how are they removed?

Answer:

- Dehalogenation byproducts : Use Pd/C under H₂ to reduce residual bromides.

- Incomplete trifluoromethylation : Monitor via ¹⁹F NMR and re-treat with CF₃ reagents if needed.

- Purification : Sequential silica gel chromatography (gradient elution) and recrystallization from ethanol/water mixtures improve purity (>97%) .

Advanced: How do substituent positions influence the bioactivity of bromo/trifluoromethyl quinolines?

Answer:

- Anticancer activity : 7-Trifluoromethyl-4-quinolinamine derivatives show higher cytotoxicity than 8-substituted analogs due to enhanced DNA intercalation .

- Antimalarial SAR : 2-Cyclopropyl-4-trifluoromethyl substitution improves activity against chloroquine-resistant Plasmodium strains by disrupting heme detoxification .

Advanced: What in vitro models best evaluate the antitumor potential of 5-Bromo-7-(trifluoromethyl)quinoline derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations